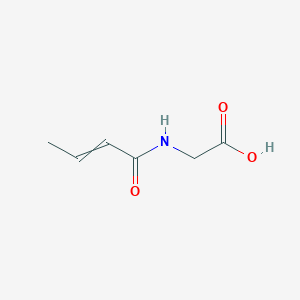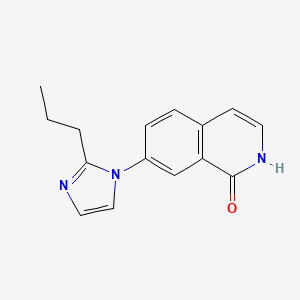![molecular formula C19H14F2N2O5 B14105240 (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B14105240.png)
(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, which is known for its diverse biological activities, and a difluorophenyl group, which can enhance its chemical stability and biological efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate typically involves multiple steps:
Formation of the Chromenylidene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenylidene structure.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorophenyl isocyanate.
Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as potassium carbonate.
Formation of the Final Compound: The final step involves coupling the chromenylidene core with the difluorophenyl group and the amino acetate moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study the effects of chromenylidene derivatives on cellular processes. Its difluorophenyl group may enhance its binding affinity to biological targets.
Medicine
In medicine, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could have anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance its binding affinity, while the chromenylidene core could interact with active sites or allosteric sites on proteins, modulating their activity.
類似化合物との比較
Similar Compounds
Uniqueness
[(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is unique due to its combination of a chromenylidene core and a difluorophenyl group. This combination can enhance its chemical stability and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C19H14F2N2O5 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C19H14F2N2O5/c1-10(24)28-23-19-13(8-11-4-3-5-16(26-2)17(11)27-19)18(25)22-12-6-7-14(20)15(21)9-12/h3-9H,1-2H3,(H,22,25)/b23-19- |
InChIキー |
NXEYZTZASIXPSJ-NMWGTECJSA-N |
異性体SMILES |
CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F |
正規SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B14105158.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105162.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14105163.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105183.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105184.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-(4-fluorobenzyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105185.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14105191.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)


![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
